![molecular formula C15H16N2O3S B5846675 N-[4-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B5846675.png)
N-[4-(phenylsulfamoyl)phenyl]propanamide
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Overview
Description
N-[4-(phenylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes a phenylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(phenylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with phenyl isocyanate to form the intermediate N-(4-aminophenyl)sulfonyl)aniline. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(phenylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Synthetic Route
The general synthetic route can be outlined as follows:
- Starting Materials : 4-aminobenzenesulfonamide and propanoyl chloride.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid generated.
- Purification : The product is purified using recrystallization techniques.
Scientific Research Applications
N-[4-(phenylsulfamoyl)phenyl]propanamide has several notable applications across different scientific domains:
Chemistry
- Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
- Chemical Reactions : It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemists.
Biology
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes, which is crucial for understanding enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
Pharmaceutical Applications
- Drug Development : Due to its ability to interact with biological targets, this compound is being investigated for its potential use in drug formulations aimed at treating bacterial infections and inflammatory diseases .
- Mechanism of Action : The compound likely inhibits bacterial growth by binding to active sites on bacterial enzymes, thereby disrupting essential metabolic processes.
Case Study 1: Antimicrobial Activity
A study conducted on this compound demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested using standard disc diffusion methods, showing significant inhibition zones compared to control samples .
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal highlighted the role of this compound as an enzyme inhibitor. It was found to effectively inhibit the activity of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. This inhibition could lead to therapeutic applications in conditions like glaucoma and obesity management .
Mechanism of Action
The mechanism of action of N-[4-(phenylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(propylsulfamoyl)phenyl]propanamide
- 2,2-dimethyl-N-[4-(phenylsulfamoyl)phenyl]propanamide
- N-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
Uniqueness
N-[4-(phenylsulfamoyl)phenyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-15(18)16-12-8-10-14(11-9-12)21(19,20)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNPUWZUIRQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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